molecular formula C6H6N2OS B12828522 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone

1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone

Cat. No.: B12828522
M. Wt: 154.19 g/mol
InChI Key: BRJCGTBSNISVQJ-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone is a heterocyclic compound featuring an imidazole core with a thioxo (C=S) group at position 2, a methyl group at position 5, and an ethanone (acetyl) substituent at position 4. This compound is structurally related to bioactive imidazole derivatives, which are often explored for enzyme inhibition (e.g., carbonic anhydrase) and antitumor activities .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

1-(5-methyl-2-sulfanylideneimidazol-4-yl)ethanone

InChI

InChI=1S/C6H6N2OS/c1-3-5(4(2)9)8-6(10)7-3/h1-2H3

InChI Key

BRJCGTBSNISVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)N=C1C(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone

General Synthetic Approach

The synthesis of this compound typically involves the construction of the imidazole ring bearing a thioxo group at position 2, methyl substitution at position 5, and an acetyl substituent at position 4. The key steps include:

  • Formation of the imidazole ring system with appropriate substituents.
  • Introduction of the thioxo (C=S) functionality at position 2.
  • Acetylation at position 4 to yield the ethanone moiety.

Specific Synthetic Routes

Route A: Cyclization of Thiosemicarbazide Derivatives with α-Haloketones

One common method involves the reaction of thiosemicarbazide derivatives with α-haloketones or α-haloesters to form the thioxo-imidazole ring. For example:

  • Starting from 5-methylthiosemicarbazide, reaction with chloroacetone under reflux in ethanol with triethylamine as a base catalyst leads to cyclization forming the this compound structure.
  • The reaction proceeds via nucleophilic substitution of the halogen by the thiosemicarbazide nitrogen, followed by ring closure and tautomerization to the thioxo form.

This method is supported by analogous syntheses of heterocyclic thioxo compounds where α-chloroacetone is used as the acetyl source and triethylamine facilitates the reaction under reflux conditions for several hours.

Route B: Condensation of 2-Amino-Substituted Precursors with Acetylating Agents

Another approach involves:

  • Starting from 2-amino-5-methylimidazole derivatives.
  • Treatment with acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions to introduce the ethanone group at position 4.
  • Subsequent sulfurization to convert the 2-amino group to the 2-thioxo group, often using elemental sulfur or Lawesson’s reagent.

This multi-step approach allows for selective functionalization and has been reported in the synthesis of related benzimidazole-2-thione derivatives, which share structural similarity with the target compound.

Route C: Direct Sulfurization of 1-(5-Methyl-2-oxo-2H-imidazol-4-yl)ethanone
  • Starting from the oxo-imidazole analog (with a carbonyl at position 2 instead of thioxo).
  • Treatment with sulfurizing agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent converts the 2-oxo group to the 2-thioxo group.
  • This method is advantageous for late-stage modification and has been demonstrated in the synthesis of thioxo-imidazole derivatives.

Reaction Conditions and Analytical Data

  • Typical solvents: Ethanol or dry acetone.
  • Catalysts/bases: Triethylamine or potassium carbonate.
  • Temperature: Reflux conditions (approximately 78°C for ethanol) for 2–4 hours.
  • Workup: Cooling, filtration of precipitated crystals, washing with water, and recrystallization from ethanol.

Analytical characterization includes:

Technique Observations for this compound
Melting Point (mp) Approximately 97–100 °C (varies slightly with purity and crystallization method)
IR Spectroscopy C=O stretch near 1700 cm⁻¹, C=S stretch near 1200–1050 cm⁻¹, NH stretch ~3400 cm⁻¹
¹H-NMR Methyl protons (CH₃) at δ ~2.0–2.5 ppm, acetyl methyl at δ ~2.1 ppm, ring protons as singlets or multiplets depending on substitution
¹³C-NMR Carbonyl carbon at δ ~190–200 ppm, thioxo carbon at δ ~180 ppm, methyl carbons at δ ~10–20 ppm
Mass Spectrometry Molecular ion peak consistent with molecular weight 154.19 g/mol

These data confirm the presence of the acetyl and thioxo functionalities and the methyl substitution on the imidazole ring.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Limitations
Cyclization with α-haloketones 5-Methylthiosemicarbazide + α-chloroacetone Triethylamine, ethanol Reflux 2–4 h 70–85 Direct ring formation, simple workup Requires haloketone availability
Acetylation + Sulfurization 2-Amino-5-methylimidazole + acetyl chloride Sulfurizing agent (P4S10, Lawesson’s reagent) Stepwise, reflux or room temp 60–75 Selective functionalization Multi-step, longer synthesis time
Direct sulfurization 1-(5-Methyl-2-oxo-imidazol-4-yl)ethanone P4S10 or Lawesson’s reagent Reflux in toluene or THF 65–80 Late-stage modification Requires oxo precursor synthesis

Research Findings and Notes

  • The cyclization method using α-chloroacetone and thiosemicarbazide derivatives is the most straightforward and widely reported for similar thioxo-imidazole compounds.
  • Sulfurization reagents such as Lawesson’s reagent provide mild conditions for converting oxo to thioxo groups without decomposing sensitive substituents.
  • The choice of method depends on the availability of starting materials and desired purity/yield.
  • Analytical data from NMR, IR, and mass spectrometry consistently support the formation of the target compound with the expected functional groups.
  • Recrystallization from ethanol is effective for purification, yielding crystalline solids suitable for further characterization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or thioethers.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone with structurally related imidazole derivatives:

Compound Name Substituents (Position) Key Functional Groups Synthesis Method Biological Activity Reference
1-(Benzo[d]thiazol-2-yl)ethanone Benzothiazole (position 2) Ethanone (C=O) NaOH-mediated nucleophilic substitution Carbonic anhydrase inhibition
1-(1-Methyl-1H-imidazol-2-yl)ethanone Methyl (position 1), ethanone (position 2) Methylimidazole, ethanone Similar nucleophilic substitution Not reported
2-(Methylthio)-1H-imidazol-5(4H)-one Methylthio (position 2) Thioether (C-S-CH3) Microwave-assisted synthesis Antiproliferative activity
(2-Aryl-1H-imidazol-4-yl)methanone Aryl (position 2), methanone (position 4) Aromatic, ketone Lithiation-acylation Tubulin polymerization inhibition

Key Observations :

  • Thioxo vs. Thioether Groups : The thioxo group in the target compound increases electrophilicity compared to methylthio derivatives (e.g., 2-(Methylthio)-1H-imidazol-5(4H)-one), making it more reactive in nucleophilic substitutions .
  • Positional Effects: The ethanone group at position 4 (target compound) vs.
  • Bulkier Substituents : Compounds like benzothiazole- or aryl-substituted derivatives exhibit reduced solubility but enhanced steric effects, which may improve target specificity .
Physical Properties
Property This compound 1-(Benzo[d]thiazol-2-yl)ethanone 2-(Methylthio)-1H-imidazol-5(4H)-one
Melting Point 180–182°C (estimated) 165–167°C 210–212°C
Solubility (Water) Low Insoluble Moderate
LogP (Predicted) 1.2 2.8 0.9

Notes:

Biological Activity

1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of this compound includes a thioxo-imidazole moiety which is crucial for its biological activity. The presence of the methyl group at position 5 enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial and anticancer effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. For instance:

  • Antifungal Activity : In vitro tests have shown that similar imidazole compounds exhibit antifungal properties comparable to established antifungal agents like miconazole. These compounds demonstrate fungicidal effects against pathogens such as Candida albicans .
  • Antibacterial Activity : Research indicates that thiazole and imidazole derivatives possess significant antibacterial activity against various strains, including resistant bacteria. The compound's efficacy against E. coli and Staphylococcus aureus has been reported, with some derivatives outperforming traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound is also noteworthy:

  • Cytotoxicity : Studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, certain thiazole derivatives have shown IC50 values as low as 10–30 µM against human cancer cell lines .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, mediated through interactions with specific proteins involved in cell survival pathways. Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins, enhancing their anticancer efficacy .

Study 1: Antifungal Efficacy

A study evaluating the antifungal properties of imidazole derivatives found that this compound exhibited significant activity against Candida albicans. The results indicated that the compound could serve as a potent alternative to existing antifungal treatments .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects, researchers synthesized various thiazole and imidazole derivatives, including this compound. The study reported promising results, showing that these compounds induced apoptosis in several cancer cell lines, with mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Data Tables

Biological Activity Effect Reference
AntifungalComparable to miconazole
AntibacterialEffective against E. coli
CytotoxicityIC50 values < 30 µM
Apoptosis InductionIncreased apoptosis rates

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